molecular formula C6H13ClN2O B2918275 (1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride CAS No. 2307754-28-3

(1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride

Cat. No.: B2918275
CAS No.: 2307754-28-3
M. Wt: 164.63
InChI Key: OSRWLCOQZWXHDK-UYXJWNHNSA-N
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Description

Historical Development and Research Context

The synthesis of cyclopentane derivatives has been a cornerstone of organic chemistry since the 19th century. In 1887, Perkin demonstrated the first synthesis of trans-cyclopentane-1,2-dicarboxylic acid via alkylation of diethyl malonate with 1,3-dibromopropane, followed by cyclization and hydrolysis. This foundational work laid the groundwork for later modifications, such as Bailey and Sorenson’s improved alkylation protocol in 1949, which achieved an 81% yield of tetraethyl pentane-1,1,5,5-tetracarboxylate by using a 12:1 ratio of diethyl malonate to 1,3-dibromopropane. These efforts highlighted the challenges of stereocontrol in cyclopentane systems, a theme that persists in modern syntheses of (1S,3R)-3-aminocyclopentanecarboxamide hydrochloride.

By the mid-20th century, researchers recognized the biological relevance of cyclopentane derivatives. For instance, trans-cyclopentane-1,2-dicarboxylic acid was found to inhibit succinic oxidase systems and alter cell membrane permeability, underscoring the importance of stereochemistry in bioactivity. Contemporary methods, such as asymmetric catalysis and enzymatic resolution, now enable precise control over the (1S,3R) configuration, as evidenced by the synthesis of related γ-amino acids like (1R,2R)-2-aminomethyl-1-cyclopentanecarboxylic acid (AMCP).

Table 1: Historical Milestones in Cyclopentane Derivative Synthesis

Year Key Advancement Yield/Outcome Reference
1887 Perkin’s synthesis via diethyl malonate alkylation 7.4% final yield
1938 Fuson and Cole’s pimelic acid-based route 51% yield after hydrolysis
1949 Bailey and Sorenson’s optimized alkylation 81% intermediate yield
2013 Asymmetric synthesis of AMCP γ-amino acid Conformational analysis

Significance in Contemporary Medicinal Chemistry

(1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride serves as a critical building block in drug design due to its ability to mimic natural amino acids while conferring metabolic stability. Its cyclopentane core reduces conformational flexibility, enhancing target selectivity. For example, AMCP, a structurally related γ-amino acid, has been incorporated into α/γ-peptides to stabilize helical conformations that interact with protein surfaces. This application underscores the compound’s potential in developing protease-resistant therapeutics.

The hydrochloride salt form improves solubility, facilitating its use in high-throughput screening assays. Recent work by Giuliano et al. demonstrated that cyclopentane-based γ-amino acids can populate 12/10-helical conformations in chloroform, suggesting utility in designing cell-penetrating peptides. Additionally, the compound’s primary amine and carboxamide groups enable diverse functionalization, as seen in multi-target directed ligands (MTDLs) synthesized via Hantzsch reactions.

Table 2: Comparative Properties of Chiral Cyclopentane Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Applications
(1S,3R)-3-Aminocyclopentanecarboxamide HCl 164.63 Amine, carboxamide Peptidomimetics, MTDLs
AMCP 157.21 Amine, carboxylate α/γ-Peptide helices
trans-Cyclopentane-1,2-dicarboxylic acid 172.18 Dual carboxylates Enzyme inhibition

Stereochemical Importance in Biological Recognition

The (1S,3R) configuration dictates molecular interactions with chiral biological targets. For instance, the trans orientation of functional groups in cyclopentane derivatives ensures optimal hydrogen bonding with enzymes or receptors. In AMCP, the (1R,2R) stereochemistry promotes helical folding in peptides, as evidenced by nuclear Overhauser effect (NOE) patterns consistent with intramolecular hydrogen bonds. Similarly, the (1S,3R) configuration in the title compound likely influences binding to G protein-coupled receptors (GPCRs), where stereochemistry governs signaling outcomes.

Misalignment of stereochemistry can abolish activity. The PDF study of trans-cyclopentane-1,2-dicarboxylic acid revealed that its cis counterpart lacks membrane permeability effects, highlighting the necessity of precise stereocontrol. Computational modeling further supports that the (1S,3R) configuration minimizes steric clashes in active sites, as demonstrated in kinase inhibitor designs.

Current Research Landscape and Scientific Challenges

Recent advances focus on stereoselective synthesis and computational-guided design. The Hantzsch reaction, employed in MTDL synthesis, offers a one-pot route to functionalize the cyclopentane core with heterocyclic moieties. However, challenges persist:

  • Stereochemical Purity : Even minor impurities in the (1S,3R) configuration can compromise drug efficacy.
  • Conformational Flexibility : Despite rigidity, the cyclopentane ring allows torsional strain, complicating structure-activity predictions.
  • Scalability : Classical alkylation methods require stoichiometric metals, conflicting with green chemistry principles.

Ongoing work explores biocatalytic routes and machine learning models to predict optimal substitution patterns. For example, molecular dynamics simulations of AMCP-containing peptides have elucidated helical stability thresholds, informing the design of next-generation analogs.

Table 3: Key Challenges in Cyclopentane-Based Drug Development

Challenge Current Strategies Limitations
Stereoselective synthesis Asymmetric hydrogenation High catalyst costs
Conformational analysis NMR-guided simulated annealing Solvent-dependent artifacts
Scalability Flow chemistry adaptations Low yields in multi-step sequences

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRWLCOQZWXHDK-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307754-28-3
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent amide formation . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

Based on the search results, the compound (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol, also referred to as 2-Methylindoline-2-methanol, with the CAS numbers 63430-96-6 and 1820741-17-0, has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of 163.22 . The available data suggests potential applications in scientific research, particularly in synthesizing various chemical compounds and exploring pharmacological properties .

Scientific Research Applications

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol is relevant in the following applications:

  • Synthesis of Disubstituted 1-(indolin-5-yl)methanamines : (2,3-Dihydro-1H-indol-5-ylmethyl)amine, derived from indoline, can be used as an intermediate for producing disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties .
  • Neuroprotective and Antioxidant Research: 2,3-Dihydroindoles, which are structurally related, show promise as agents in synthesizing new compounds with neuroprotective and antioxidant properties .
  • Anticancer Activity : Certain indole derivatives have demonstrated anticancer activity. For example, a compound containing a 2-methyl-1H-indol-3-yl group showed good results in cell growth inhibition and can serve as a lead compound .
  • Notum Inhibitors : N-acyl indolines are potent, non-covalent Notum inhibitors . These inhibitors were developed from a covalent virtual screening hit and have shown potential in inhibiting Notum activity .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

Methyl (1S,3S)-3-Aminocyclopentanecarboxylate Hydrochloride (1:1)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Key Differences :
    • Stereochemistry : (1S,3S) configuration vs. (1S,3R) in the target compound.
    • Functional Group : Methyl ester (-COOCH₃) instead of a carboxamide (-CONH₂).
    • Physical Properties : Melting point (132–134°C) .
    • Implications : The ester group may reduce hydrogen-bonding capacity compared to the carboxamide, affecting solubility and receptor binding.
(1R,3S)-3-Aminocyclopentanol Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Key Differences :
    • Functional Group : Hydroxyl (-OH) replaces the carboxamide.
    • Stereochemistry : (1R,3S) diastereomer.
    • Applications : Intermediate in synthesizing Bictegravir, an HIV integrase inhibitor .
    • Implications : The hydroxyl group enhances hydrophilicity but reduces stability under acidic conditions compared to the carboxamide .
(1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₁₁ClNO₂
  • Molecular Weight : 164.61 g/mol
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) instead of carboxamide.
    • Physical Properties : Higher melting point (192°C, decomposition) due to stronger intermolecular hydrogen bonding .
    • Implications : The carboxylic acid form is more acidic (pKa ~2–3) than the carboxamide (pKa ~8–10), influencing ionization and bioavailability .

Substituent Modifications

(1S,3R)-3-Methoxycyclopentan-1-amine Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Key Differences: Substituent: Methoxy (-OCH₃) group replaces the carboxamide.
(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₁ClFN
  • Molecular Weight : 143.60 g/mol
  • Key Differences :
    • Substituent : Fluorine atom introduces electronegativity, altering electronic distribution.
    • Implications : Fluorination may improve metabolic stability and binding affinity in drug design .

N-Methylated Analog

(1R,3R)-3-Amino-N,1-dimethylcyclopentanecarboxamide Hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O
  • Molecular Weight : 192.69 g/mol
  • Key Differences: Substituent: N-methylation on the carboxamide.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Functional Group Melting Point (°C) Key Applications
(1S,3R)-3-Aminocyclopentanecarboxamide HCl C₆H₁₂ClN₂O 164.63 (1S,3R) Carboxamide (-CONH₂) Not reported Pharmaceutical intermediates
Methyl (1S,3S)-3-aminocyclopentanecarboxylate HCl C₇H₁₄ClNO₂ 179.64 (1S,3S) Methyl ester (-COOCH₃) 132–134 Synthetic intermediates
(1R,3S)-3-Aminocyclopentanol HCl C₅H₁₂ClNO 137.61 (1R,3S) Hydroxyl (-OH) Not reported Bictegravir synthesis
(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl C₆H₁₁ClNO₂ 164.61 (1S,3R) Carboxylic acid (-COOH) 192 (dec.) Research reagents
(1S,3R)-3-Methoxycyclopentan-1-amine HCl C₆H₁₄ClNO 151.63 (1S,3R) Methoxy (-OCH₃) Not reported Not specified

Research Findings and Implications

  • Stereochemical Impact : The (1S,3R) configuration in the target compound optimizes spatial orientation for binding to enzymatic pockets, as seen in protease inhibitors . Diastereomers like (1S,3S) or (1R,3S) often exhibit reduced activity due to misalignment with target receptors .
  • Functional Group Effects :
    • Carboxamide derivatives generally exhibit better solubility and metabolic stability than esters or carboxylic acids .
    • Fluorinated or methoxy-substituted analogs show enhanced lipophilicity, useful in CNS-targeting therapeutics .

Biological Activity

(1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • IUPAC Name: (1S,3R)-3-Aminocyclopentanecarboxamide hydrochloride
  • Molecular Formula: C₅H₁₃ClN₂O
  • Molecular Weight: 150.63 g/mol

Antimicrobial Properties

Research indicates that (1S,3R)-3-aminocyclopentanecarboxamide derivatives exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated their effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) revealed that modifications in functional groups significantly influenced their antimicrobial efficacy.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL
Compound CMicrococcus luteus64 µg/mL

The mechanism of action for (1S,3R)-3-aminocyclopentanecarboxamide involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is believed to occur through the binding of the compound to specific bacterial enzymes involved in peptidoglycan synthesis, leading to cell lysis .

Case Study 1: Efficacy Against Influenza A Virus

A significant case study evaluated the antiviral properties of (1S,3R)-3-aminocyclopentanecarboxamide derivatives against the H3N2 strain of Influenza A virus. The study found that certain derivatives had an EC50 value significantly lower than that of the standard antiviral drug rimantadine, suggesting a promising alternative for influenza treatment.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of (1S,3R)-3-aminocyclopentanecarboxamide on human cell lines. The results indicated that while the compound exhibited antimicrobial properties, it also showed moderate cytotoxicity at higher concentrations. This highlights the need for careful dosage consideration in therapeutic applications .

Structure-Activity Relationship (SAR)

Extensive research into the SAR of (1S,3R)-3-aminocyclopentanecarboxamide has identified key modifications that enhance biological activity. Variations in the side chains and functional groups have been correlated with increased potency against target pathogens .

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Alkyl Chain LengthIncreased lipophilicity
Functional Group TypeEnhanced enzyme binding
StereochemistryCritical for efficacy

Q & A

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity during scale-up?

  • Methodological Answer :
  • Catalysis : Employ asymmetric hydrogenation with chiral Ru catalysts (e.g., Noyori-type) for cyclopentane ring formation.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate Boc-protection in real time.
  • Design of experiments (DoE) : Vary temperature, solvent (THF vs. DMF), and equivalents of coupling agents to identify robust conditions .

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